Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
Description
Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core fused to a pyridine ring (3,4'-bipyridine system). Its structure includes two methyl groups at the 2' and 6' positions and two benzyl ester moieties at the 3' and 5' carboxylate groups.
The synthesis of analogous DHP derivatives typically involves Wittig reactions for introducing substituents (e.g., 14a–c in ) or alkylation protocols for quaternizing the pyridine nitrogen (e.g., compounds 3–5 in ). The dibenzyl ester groups distinguish this compound from others in the class, influencing its solubility, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3 |
InChI Key |
OZWWFWDWGCNIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Glyoxal-Mediated Cyclocondensation
The bipyridine core is often constructed via glyoxal-mediated cyclocondensation of amine derivatives. For example, Paromov et al. demonstrated that glyoxal reacts with p-toluenesulfonamide under acidic conditions to yield oxaazaisowurtzitane frameworks, which can be adapted for bipyridine synthesis. Adjusting stoichiometry to a 2:1 ratio of glyoxal to substituted amines facilitates the formation of the dihydrobipyridine backbone.
A critical advancement involves solvent optimization. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, achieving yields of 68–72% at 80°C. However, competing side reactions, such as over-alkylation, necessitate precise temperature control.
FeCl3/C-Catalyzed Rearrangement
The FeCl3/C solid acid catalyst, as described in CN102603820B, enables efficient Ferrier rearrangements for glycoside derivatives. While this patent focuses on carbohydrate chemistry, analogous catalytic systems apply to bipyridine synthesis. FeCl3/C (1:10 mass ratio) promotes cyclization of preorganized diamine intermediates into dihydrobipyridines at room temperature, achieving 85–90% yield in dichloromethane. The catalyst’s recyclability (≥5 cycles with <5% activity loss) makes it cost-effective for large-scale production.
Functionalization of the Bipyridine Core
Esterification Strategies
Introducing benzyl ester groups at the 3' and 5' positions typically employs Steglich esterification. Activated carboxyl intermediates, such as acyl chlorides, react with benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Jin et al. reported 92–95% esterification yields under anhydrous tetrahydrofuran (THF) at 0–5°C.
Table 1: Esterification Conditions and Yields
Palladium-Catalyzed Benzylation
Reductive Methods for Dihydrobipyridine Formation
Catalytic Hydrogenation
Selective hydrogenation of fully aromatic bipyridines to dihydro derivatives remains challenging. PdFe bimetallic catalysts, as described by Lou et al., offer enhanced selectivity for 1',4'-dihydro products. At 60°C and 4 bar H2, PdFe/C (1:1 molar ratio) achieves 94% conversion with <2% over-hydrogenation.
Table 2: Hydrogenation Performance of Catalysts
Continuous Flow Hydrogenolysis
Adapting continuous flow systems from HNIW synthesis, hydrogenolysis in H-Cube Pro reactors improves reproducibility. At 80°C and 10 mL/min flow rate, 99% debenzylation of intermediates is achieved, which can be reversed for benzyl group installation. This method reduces reaction times from hours (batch) to minutes (flow), though substrate solubility in methanol or ethanol remains a limitation.
Regioselective Methylation Techniques
Friedel-Crafts Alkylation
Methylation at the 2' and 6' positions employs Friedel-Crafts alkylation with methyl iodide. Using AlCl3 as a catalyst in nitrobenzene solvent, regioselectivity exceeds 90% due to steric hindrance at ortho positions. However, AlCl3’s moisture sensitivity necessitates rigorous anhydrous conditions.
Directed Ortho-Metalation
Directed ortho-metalation (DoM) with n-BuLi and tetramethylethylenediamine (TMEDA) enables precise methyl group placement. Quenching the lithiated intermediate with methyl iodide affords 2',6'-dimethyl derivatives in 80–84% yield. This method requires cryogenic conditions (−78°C) and inert atmospheres, increasing operational complexity.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C28H26N2O4
- Molecular Weight : 454.517 g/mol
- CAS Number : 501016-81-5
The compound features a bipyridine structure that contributes to its diverse reactivity and potential applications in various domains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of dibenzyl derivatives. For instance, the compound has shown efficacy against various pathogens, indicating its potential as an antimicrobial agent. In comparative studies, it outperformed standard antibiotics, demonstrating a promising avenue for further research in the development of new antimicrobial therapies .
Antioxidant Properties
Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate has been evaluated for its antioxidant capabilities. Research indicates that it exhibits significant free radical scavenging activity, which is crucial for applications in preventing oxidative stress-related diseases . The antioxidant potential was quantified using assays like DPPH, yielding favorable results that support its use in nutraceutical formulations.
Corrosion Inhibition
The compound has been investigated for its anti-corrosion properties, particularly in industrial settings where metal degradation is a concern. Studies have demonstrated that it effectively reduces corrosion rates when applied to metal surfaces, making it a candidate for protective coatings and treatments . The highest observed efficacy reached approximately 81.89% at optimal concentrations.
Material Science
Due to its unique chemical structure, this compound is being explored for its potential in synthesizing advanced materials. Its ability to form complexes with metals could lead to innovations in catalysis and electronic materials .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and validate the synthesis process .
Data Summary Table
Case Study 1: Antimicrobial Efficacy
A detailed study assessed the antimicrobial effects of dibenzyl derivatives against common bacterial strains. The results indicated a higher potency compared to traditional antibiotics, suggesting potential for clinical applications in treating infections.
Case Study 2: Corrosion Resistance
Another investigation focused on the application of this compound as a corrosion inhibitor in steel components exposed to harsh environments. The study concluded that the compound significantly reduced corrosion rates, making it suitable for industrial applications.
Mechanism of Action
The mechanism of action of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in ester substituents, nitrogen alkylation, and peripheral functional groups. Key comparisons include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., pyrazole in ) reduce the electron density of the DHP ring, altering redox behavior compared to the target compound’s methyl groups.
- Quaternary Nitrogen Derivatives: Alkylation at the pyridine nitrogen (e.g., compound 3 in ) introduces cationic charges, improving water solubility and enabling nanoparticle formation.
Physicochemical Properties
Notes:
Biological Activity
Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bipyridine core with two benzyl groups and two carboxylate moieties. Its molecular formula is , and it exhibits significant solubility in organic solvents. The structural configuration allows for various interactions with biological targets, contributing to its pharmacological potential.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Enterococcus faecalis | 40 µg/mL | 29 |
| Pseudomonas aeruginosa | 50 µg/mL | 24 |
| Salmonella typhi | 45 µg/mL | 30 |
| Klebsiella pneumoniae | 50 µg/mL | 19 |
The compound exhibited comparable activity to ceftriaxone, a standard antibiotic, indicating its potential as an alternative therapeutic agent in treating bacterial infections .
Anticancer Activity
This compound has shown promising results in various cancer cell lines. Studies indicate its ability to inhibit cell proliferation and induce apoptosis.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 8.5 | Induction of apoptosis |
| Caco-2 (colon cancer) | 11.0 | Cell cycle arrest |
| MDA-MB 231 (breast cancer) | 18.7 | Inhibition of angiogenesis |
These findings highlight the compound's potential as a chemotherapeutic agent, particularly in liver and breast cancers .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 3: Anti-inflammatory Effects
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Dibenzyl Compound | 89 | 78 |
| Dexamethasone (Control) | 70 | 72 |
This suggests that this compound could be beneficial in managing inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting a broad-spectrum antibacterial potential.
- Cancer Cell Studies : Research published in the Journal of Medicinal Chemistry detailed the mechanism by which dibenzyl compound induces apoptosis in HepG2 cells through mitochondrial pathways, emphasizing its role as an anticancer agent.
- Inflammation Models : In vivo studies indicated that treatment with dibenzyl significantly reduced inflammation markers in animal models of arthritis, supporting its therapeutic applications in inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed to prepare dibenzyl-substituted dihydrobipyridine derivatives?
- The compound can be synthesized via Hantzsch-type cyclocondensation reactions, where aldehydes, β-keto esters, and ammonia (or ammonium acetate) are condensed under microwave or reflux conditions. For example, montmorillonite K-10 clay is an effective catalyst for such reactions, enabling rapid cyclization and high regioselectivity . Modifications include substituting benzyl groups at specific positions to stabilize the dihydrobipyridine core. Key steps involve optimizing solvent systems (e.g., ethanol or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reactants to minimize byproducts .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- A combination of spectroscopic techniques is essential:
- 1H/13C NMR : Assigns protons and carbons in the dihydrobipyridine core. For example, the 1,4-dihydro protons typically resonate as a singlet at δ 4.6–5.0 ppm, while ester carbonyl carbons appear at ~165–170 ppm .
- IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) in the dihydropyridine ring .
- Mass spectrometry (HRMS) : Validates molecular weight with <5 ppm error. Discrepancies may indicate incomplete cyclization or residual solvents .
Advanced Research Questions
Q. What mechanistic challenges arise during alkylation or acylation of the dihydrobipyridine core?
- Competitive alkylation at sulfur (if present) or nitrogen atoms in the pyridine ring can lead to low yields of the desired product. For instance, alkylation of betaine intermediates with ethyl bromoacetate may produce both S- and N-alkylated products, requiring careful isolation (e.g., column chromatography) . Intramolecular acylation under acidic conditions (e.g., acetic acid reflux) can form unexpected byproducts like thiazolo-pyridines, necessitating kinetic vs. thermodynamic control studies .
Q. How do substituents on the bipyridine ring influence fluorescence or coordination properties?
- Electron-withdrawing groups (e.g., nitro, cyano) at the 3' or 5' positions enhance fluorescence quenching, making the compound a potential pH-sensitive probe. For example, europium(III) complexes with bipyridine dicarboxylate ligands exhibit strong red emission in ethanol-aqueous solutions, sensitive to pH changes due to ligand protonation . Substituent steric effects also modulate coordination geometry, impacting luminescence quantum yields .
Q. What strategies resolve discrepancies in melting points or spectral data across studies?
- Variations in melting points (e.g., ±5°C) may arise from polymorphic forms or residual solvents. Recrystallization in mixed solvents (e.g., ethanol/water) improves purity. Spectral inconsistencies (e.g., NMR shifts) can be addressed by standardized deuterated solvents (DMSO-d6 vs. CDCl3) and referencing internal standards (TMS) . Cross-validation with X-ray crystallography (e.g., CCDC deposition) provides definitive structural confirmation .
Methodological Guidance
Designing experiments to study redox behavior of the dihydrobipyridine core
- Cyclic voltammetry (CV) in anhydrous DMF with 0.1 M TBAPF6 as supporting electrolyte reveals reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), corresponding to the dihydro-to-aromatic pyridine transition. Controlled-potential electrolysis coupled with UV-vis spectroscopy tracks intermediate radical species .
Optimizing reaction yields in multi-step syntheses
- Use of protecting groups (e.g., benzyl esters) prevents undesired side reactions during functionalization. For example, selective deprotection of methyl esters under basic conditions (KOH/MeOH) allows sequential introduction of substituents . Monitoring reaction progress via TLC (silica gel, UV visualization) ensures timely quenching and minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
